molecular formula C8H10ClF2NO B2712263 (1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride CAS No. 2343964-49-6

(1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride

Cat. No.: B2712263
CAS No.: 2343964-49-6
M. Wt: 209.62
InChI Key: RZAMYLBZAGZDDI-QRPNPIFTSA-N
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Description

(1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a difluorophenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,4-difluoroacetophenone using a chiral reducing agent to obtain the desired (1R)-2-amino-1-(2,4-difluorophenyl)ethanol. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction reactions using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The final hydrochloride salt is obtained through crystallization or precipitation methods.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of more saturated alcohols or amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

(1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Amino-2-(2,4-difluorophenyl)ethanol;hydrochloride
  • ®-2-amino-2-(2,4-difluorophenyl)ethanol;hydrochloride

Uniqueness

(1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its isomers. The presence of the difluorophenyl group also imparts distinct chemical properties, making it a valuable compound in various applications.

Properties

IUPAC Name

(1R)-2-amino-1-(2,4-difluorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAMYLBZAGZDDI-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@H](CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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